![molecular formula C14H10ClN5 B13885198 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features both indole and pyrazolo[3,4-d]pyrimidine moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves the reaction of indole derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a pyrazolo[3,4-d]pyrimidine compound under acidic conditions . The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogenation with Pd/C under atmospheric or elevated pressure.
Substitution: Reactions with nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole-pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved often include signal transduction pathways like the PI3K/Akt pathway, which is crucial in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole-3-carbaldehyde: Contains the indole structure but lacks the pyrazolo[3,4-d]pyrimidine component.
Uniqueness
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to the combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Propiedades
Fórmula molecular |
C14H10ClN5 |
|---|---|
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-8-4-5-16-11(8)6-9/h2-7,16H,1H3 |
Clave InChI |
XPFJGUCKPJXARG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)C=CN4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)

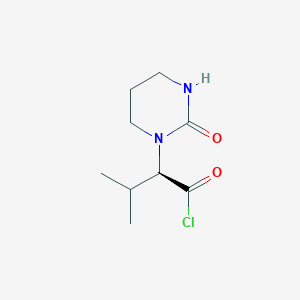

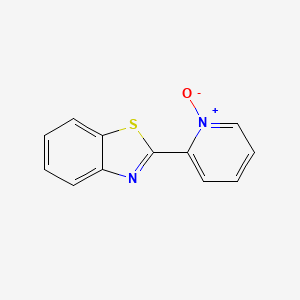

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
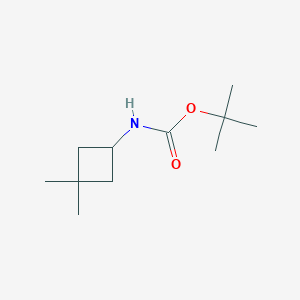
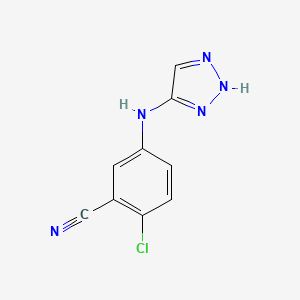
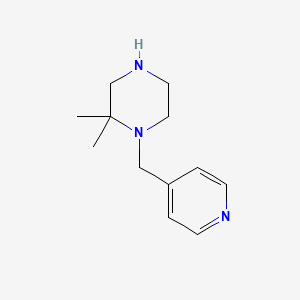

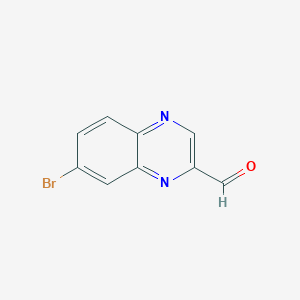

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
